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molecular formula C8H12N2<br>C6H4(CH2NH2)2<br>C8H12N2 B075579 m-Xylylenediamine CAS No. 1477-55-0

m-Xylylenediamine

Cat. No. B075579
M. Wt: 136.19 g/mol
InChI Key: FDLQZKYLHJJBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04034040

Procedure details

1-(Dihexadecyl)aminomethyl-3-cyanobenzene (1,814 g.) was placed in an autoclave (15 gal.) with a mixture of hexane (1.98 l.), ethanol (17.82 l.) and ammonia (3,627 g.). Said mixture was prepared in advance by saturating the ethanol-hexane mixture with ammonia gas. The saturated mixture was refrigerated until it was ready for use. Raney nickel (3,689 g., wet weight) was added. The Raney nickel W2 is weighed as a wet slurry, the form in which it is obtained from W. R. Grace as Raney nickel No. 28. This differs from the standard W2 Raney nickel in that it is slurried in water rather than benzene. For the present process, the difference is inconsequential. The mixture was contacted with hydrogen gas maintained at a pressure of 50 psig. for four hours at room temperature. After the uptake of hydrogen ceased, the mixture was filtered and the filtrate concentrated to an oil by vacuum distillation. The oil was dissolved in methylene chloride (4.0 l.) and washed once with water (2.0 l.) and three times with a saturated sodium chloride solution (1.0 l.). The clear methylene chloride solution was then dried over magnesium sulfate (454 g.), filtered and concentrated to an oil again to yield 1-dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g., 68% yield). The purity of the product was determined by thin layer chromatography. The dihydrochloride salt was prepared by dissolving the 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene (1,236 g.) in ethanol (5.0 l.) and ethanol (5.0 l.) containing dissolved hydrogen chloride gas (800 g.) was added. The mixture was stirred for one hour at room temperature and the solvent removed by vacuum distillation. Ether (8.0 l.) was added to the residue until a clear solution was obtained. Cooling with a dry ice/acetone bath followed by the slow addition of acetonitrile effected the precipitation of 1-(dihexadecyl)aminomethyl-3-aminomethylbenzene diamine dihydrochloride as a fine white crystalline material. The overall yield for the two processes was 62.5%.
Name
1-(Dihexadecyl)aminomethyl-3-cyanobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.98 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.82 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:17]([CH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[C:37]([C:41]#[N:42])[CH:36]=1)CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC.CCCCCC.N>C(O)C>[NH2:17][CH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[C:37]([CH2:41][NH2:42])[CH:36]=1

Inputs

Step One
Name
1-(Dihexadecyl)aminomethyl-3-cyanobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)N(CCCCCCCCCCCCCCCC)CC1=CC(=CC=C1)C#N
Name
Quantity
1.98 L
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
17.82 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in advance
CONCENTRATION
Type
CONCENTRATION
Details
by saturating the ethanol-hexane mixture with ammonia gas
ADDITION
Type
ADDITION
Details
Raney nickel (3,689 g., wet weight) was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at a pressure of 50 psig
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to an oil by vacuum distillation
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in methylene chloride (4.0 l.)
WASH
Type
WASH
Details
washed once with water (2.0 l.) and three times with a saturated sodium chloride solution (1.0 l.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The clear methylene chloride solution was then dried over magnesium sulfate (454 g.)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil again

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC1=CC(=CC=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 290.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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